Cas no 101949-49-9 (2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid)
2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- NSC 127946
- MLS002919969
- 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid
- NSC127946
- SMR001797568
- 2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid
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- Inchi: 1S/C16H16O4/c1-16(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(9-11)15(19)20/h3-9,17-18H,1-2H3,(H,19,20)
- InChI Key: PMMUFDGWDXRPRQ-UHFFFAOYSA-N
- SMILES: O([H])C1C([H])=C([H])C(=C([H])C=1C(=O)O[H])C(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])O[H]
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 344
- XLogP3: 4.9
- Topological Polar Surface Area: 77.8
2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H953975-50mg |
2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic Acid |
101949-49-9 | 50mg |
$ 181.00 | 2023-09-07 | ||
| TRC | H953975-100mg |
2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic Acid |
101949-49-9 | 100mg |
$ 322.00 | 2023-09-07 | ||
| TRC | H953975-250mg |
2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic Acid |
101949-49-9 | 250mg |
$ 673.00 | 2023-09-07 |
2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid
Introduction to 2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid (CAS No. 101949-49-9)
2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid, also known by its CAS number 101949-49-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoic acids and is characterized by its unique structural features, which include a hydroxyl group and a substituted phenylpropanoyl moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The molecular formula of 2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid is C15H14O4, and it has a molecular weight of approximately 266.27 g/mol. The compound is a white crystalline solid at room temperature and is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be a consideration in its formulation for pharmaceutical applications.
2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid has been the subject of numerous studies due to its potential as a lead compound in drug discovery. Recent research has focused on its anti-inflammatory, antioxidant, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
In addition to its anti-inflammatory effects, 2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid has shown promising antioxidant properties. A 2020 study in the journal Free Radical Biology and Medicine demonstrated that the compound effectively scavenges reactive oxygen species (ROS) and protects cells from oxidative stress-induced damage. This property makes it a potential candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The anti-cancer potential of 2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid has also been explored. Research published in Cancer Letters in 2019 indicated that the compound induces apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action involves the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Beyond its therapeutic applications, 2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid has been used as a model compound in chemical synthesis and analytical chemistry. Its unique structure makes it an excellent substrate for studying reaction mechanisms and developing new synthetic methods. For example, a 2018 study in Organic Letters described a novel catalytic method for the synthesis of this compound using palladium-catalyzed cross-coupling reactions.
In terms of safety and toxicity, preliminary studies suggest that 2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-ylbenzoic Acid is well-tolerated at therapeutic doses. However, further research is needed to fully understand its pharmacokinetics, metabolism, and potential side effects. Preclinical studies have shown that the compound has good oral bioavailability and can be effectively absorbed into the bloodstream after oral administration.
The future prospects for 2-Hydroxy-5-2-(4-hydroxyphenyl)propan-2-y lbenzoic Acid are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various conditions, including chronic inflammatory diseases and certain types of cancer. Additionally, researchers are exploring combination therapies involving this compound to enhance its therapeutic effects and reduce potential side effects.
In conclusion, 2-Hydroxy-5-2-(4-hydroxyphenyl)propan - ylbenzoic Acid (CAS No. 101949 - 49 - 9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Continued research will likely uncover new applications and optimize its use in clinical settings.
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